(S,R,S)-AHPC-C7-amine (dihydrochloride)
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Overview
Description
(S,R,S)-AHPC-C7-amine (dihydrochloride) is a compound used in the recruitment of the von Hippel-Lindau (VHL) protein. This compound is a VH032-based VHL ligand and is often utilized in the formation of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to induce the degradation of specific proteins within cells, making (S,R,S)-AHPC-C7-amine (dihydrochloride) a valuable tool in biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C7-amine (dihydrochloride) involves multiple steps, starting with the preparation of the VH032-based VHL ligand. The ligand is then connected to an amine group through a series of chemical reactions. These reactions typically involve the use of protecting groups, coupling reagents, and purification steps to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-C7-amine (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S,R,S)-AHPC-C7-amine (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with altered functional groups .
Scientific Research Applications
(S,R,S)-AHPC-C7-amine (dihydrochloride) has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of protein degradation pathways and the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in developing new therapeutic agents that target specific proteins involved in diseases.
Industry: Utilized in the production of specialized chemicals and materials for research and development .
Mechanism of Action
The mechanism of action of (S,R,S)-AHPC-C7-amine (dihydrochloride) involves its role as a VHL ligand. It binds to the VHL protein, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome. This process is crucial for regulating protein levels within cells and can be harnessed to selectively degrade disease-causing proteins .
Comparison with Similar Compounds
Similar Compounds
(S,R,S)-AHPC dihydrochloride: Another VH032-based VHL ligand used in similar applications.
(S,R,S)-AHPC-Me dihydrochloride: A methylated version of the compound with slightly different properties and applications
Uniqueness
(S,R,S)-AHPC-C7-amine (dihydrochloride) is unique due to its specific structure, which allows for the formation of PROTACs with distinct properties. Its ability to recruit the VHL protein and facilitate targeted protein degradation makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O4S.2ClH/c1-20-26(40-19-33-20)22-13-11-21(12-14-22)17-32-28(38)24-16-23(36)18-35(24)29(39)27(30(2,3)4)34-25(37)10-8-6-5-7-9-15-31;;/h11-14,19,23-24,27,36H,5-10,15-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H/t23-,24+,27-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTKLPVPQZCGGL-SGROTYDGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47Cl2N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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